2-Methyl-5-(propan-2-yl)cyclohexyl acetate

Description

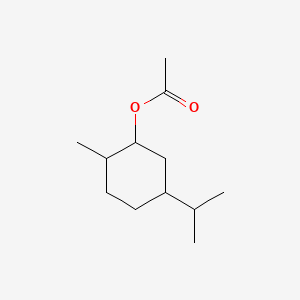

2-Methyl-5-(propan-2-yl)cyclohexyl acetate (CAS: 7460-78-8), also known as isomenthol acetate or dihydrocarvyl acetate, is a monocyclic monoterpene ester derived from the esterification of isomenthol (a cyclohexanol derivative) with acetic acid . Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol. The compound features a cyclohexyl backbone substituted with a methyl group at position 2 and an isopropyl group at position 5, followed by an acetate ester at the hydroxyl position .

This compound is naturally occurring in mint species such as peppermint (Mentha piperita) and spearmint (Mentha spicata), contributing to their characteristic aromas . Industrially, it is utilized in flavor and fragrance formulations due to its fresh, herbal scent. Additionally, it has been implicated in biochemical studies related to prostate cancer (PCa), where its altered levels correlate with metabolic pathway disruptions .

Structure

3D Structure

Properties

CAS No. |

51547-99-0 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(2-methyl-5-propan-2-ylcyclohexyl) acetate |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 |

InChI Key |

JAKFDYGDDRCJLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1OC(=O)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Using Acid Catalysts

A solvent-free esterification method has been developed for ortho-methylcyclohexyl acetate (a close structural analog of this compound), which can be adapted for this compound. The process involves:

- Reacting 2-methylcyclohexanol with acetic acid in a molar ratio ranging from 1:1.2 to 1:1.5

- Using a solid acid catalyst such as a polystyrene sulfonic acid cation exchange resin (e.g., Zeo-karb) at 2% catalyst loading relative to the alcohol

- Heating the reaction mixture to 80–150 °C until equilibrium is reached

- Applying vacuum (between -0.05 to -0.1 MPa) to facilitate removal of water and drive the reaction forward

- Employing fractional distillation with controlled reflux ratios to purify the product

- Neutralizing with sodium bicarbonate solution and washing to remove residual acid and impurities

- Drying to obtain the acetate ester with high purity (>99%) and yield (~96.5%)

Table 1: Typical Reaction Conditions and Outcomes for Solvent-Free Esterification

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar ratio (2-methylcyclohexanol : acetic acid) | 1:1.2 to 1:1.5 | Slight excess of acetic acid |

| Catalyst | Polystyrene sulfonic acid resin (Zeo-karb) | 2% w/w relative to alcohol |

| Reaction temperature | 80–150 °C | Optimized between 100–130 °C for yield |

| Vacuum pressure | -0.05 to -0.1 MPa | To remove water and shift equilibrium |

| Reflux ratio (first stage) | 3:1 to 4:1 | For initial distillation phase |

| Reflux ratio (second stage) | 1:1 to 1.5:1 | For final purification |

| Product purity | >99% (GC area normalization) | High purity suitable for industrial use |

| Product yield | ~96.5% | Based on starting alcohol |

This method is noted for its simplicity, safety, low energy consumption, and suitability for industrial scale-up.

Catalytic Esterification Using Composite Molecular Sieves (L/ZSM-5)

An alternative industrially relevant method involves catalytic esterification of cyclohexanol derivatives with acetic acid using composite molecular sieve catalysts composed of L-type and ZSM-5 zeolites. This method is particularly effective for cyclohexyl acetate derivatives and can be adapted for this compound.

- L molecular sieve is synthesized by mixing sodium hydroxide, potassium hydroxide, and silica sol, followed by crystallization with L molecular sieve seeds

- ZSM-5 gel is prepared by mixing sodium hydroxide, aluminum source (Tai-Ace S 150), and sodium silicate, followed by addition of ZSM-5 seeds and crystallization

- L and ZSM-5 molecular sieves are combined in a mass ratio of 30:70 to 70:30, typically optimized between 45:55 and 65:35

- Temperature: 100–280 °C (optimal 130–200 °C)

- Pressure: 1.0–8.0 MPa (optimal 2.0–5.0 MPa)

- Volume space velocity of acetic acid: 0.1–5 h⁻¹ (optimal 0.5–2.0 h⁻¹)

- Molar ratio of cyclohexanol derivative to acetic acid: 1:1 to 5:1 (optimal 2:1)

- Reaction time: Continuous operation with stable catalyst performance over 1200 hours reported

- Conversion and selectivity: Initial conversion ~43.5%, selectivity ~97.8%; after 1200 hours, conversion ~16.8%, selectivity ~95.8%

Table 2: Key Parameters for Catalytic Esterification Using L/ZSM-5 Composite Molecular Sieves

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst composition (L:ZSM-5) | 30:70 to 70:30 (mass ratio) | Optimized between 45:55 and 65:35 |

| Reaction temperature | 100–280 °C | Optimal 130–200 °C |

| Reaction pressure | 1.0–8.0 MPa | Optimal 2.0–5.0 MPa |

| Acetic acid space velocity | 0.1–5 h⁻¹ | Optimal 0.5–2.0 h⁻¹ |

| Molar ratio (cyclohexanol:acetic acid) | 1:1 to 5:1 | Optimal 2:1 |

| Initial conversion | ~43.5% | High initial activity |

| Initial selectivity | ~97.8% | High selectivity towards acetate |

| Catalyst stability | >1200 hours | Good long-term stability |

This method offers advantages of high selectivity, catalyst stability, and suitability for continuous industrial production.

Notes on Raw Materials and Isomer Considerations

- The starting alcohol, 2-methyl-5-(propan-2-yl)cyclohexanol, must be of high purity to ensure product quality.

- Isomeric forms (e.g., different stereochemistries at the cyclohexyl ring) may influence reaction rates and selectivity.

- The presence of sulfonic acid catalysts or molecular sieves helps to avoid side reactions and improve esterification efficiency.

Comparative Summary of Preparation Methods

| Aspect | Solvent-Free Esterification with Sulfonic Acid Resin | Catalytic Esterification with L/ZSM-5 Molecular Sieves |

|---|---|---|

| Catalyst Type | Polystyrene sulfonic acid resin (solid acid) | Composite molecular sieve (L and ZSM-5 zeolites) |

| Reaction Medium | Solvent-free | Gas phase or liquid phase under pressure |

| Temperature Range | 80–150 °C | 100–280 °C (optimal 130–200 °C) |

| Pressure | Atmospheric to slight vacuum (-0.05 to -0.1 MPa) | Elevated pressure (1.0–8.0 MPa) |

| Reaction Time | Until equilibrium (hours) | Continuous operation (thousands of hours) |

| Yield | ~96.5% | Variable, initial conversion ~43.5% |

| Product Purity | >99% | High selectivity (~97.8%) |

| Industrial Suitability | High (simple, low energy) | High (stable catalyst, continuous process) |

| Catalyst Reusability | Yes, solid resin | Yes, molecular sieve catalyst |

Chemical Reactions Analysis

Types of Reactions

(2-methyl-5-propan-2-ylcyclohexyl) acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetate group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential pharmaceutical applications, particularly as an intermediate in the synthesis of more complex organic molecules for drug development. Similar compounds have been evaluated for their interactions with biological systems, focusing on enzyme or receptor interactions in biochemical pathways. Understanding these interactions could lead to insights into therapeutic uses or toxicity profiles.

Agrochemical Applications

In agrochemistry, compounds with similar structures have been investigated for their efficacy as pesticides or herbicides. The bulky isopropyl group in 2-Methyl-5-(propan-2-yl)cyclohexyl acetate may influence its reactivity and selectivity towards target pests or weeds, making it a candidate for further research in this area.

Fragrance Industry

Due to its unique structural features, this compound may find applications in the fragrance industry as a scent component or fixative. Its pleasant aroma profile could be beneficial in formulating perfumes or scented products.

Case Study 1: Interaction Studies

A study investigated the interaction of volatile organic compounds (VOCs), including derivatives similar to this compound, with biological systems to identify potential biomarkers for diseases such as prostate cancer (PCa). The findings suggest that certain VOCs can be used as non-invasive diagnostic tools due to their altered levels in urine samples from PCa patients compared to controls .

Case Study 2: Synthesis and Testing of Derivatives

Research focused on synthesizing derivatives of related compounds for anticonvulsant activity demonstrated that structural modifications could enhance pharmacological properties. The synthesized phenibut ester derivative exhibited significant anticonvulsant effects in animal models, suggesting that similar modifications to this compound could yield compounds with therapeutic potential .

Mechanism of Action

The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl) acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The cyclohexane moiety can interact with hydrophobic regions of proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The addition of methyl and isopropyl groups in this compound increases molecular weight and boiling point compared to simpler esters like cyclohexyl acetate. The bulkier substituents also enhance hydrophobicity (LogP = 3.01 vs. 1.9 for cyclohexyl acetate) .

- Stereoisomerism : Stereochemical variations (e.g., 1R,2S,5R vs. other configurations) minimally affect physical properties but may alter biological activity. For example, specific isomers exhibit distinct receptor-binding affinities in flavor applications .

- Functional Group Differences : Compared to α-phellandrene (a cyclic diene), the acetate group in this compound reduces volatility and increases polarity, making it more suitable for flavor retention in formulations .

Biological Activity

2-Methyl-5-(propan-2-yl)cyclohexyl acetate, also known as a derivative of cyclohexane, has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by an acetate functional group attached to a cyclohexane ring. Its structure allows for various chemical reactions, including hydrolysis, oxidation, and reduction, which influence its biological activity.

The biological activity of this compound is primarily attributed to its hydrolysis into 2-Methyl-5-(propan-2-yl)cyclohexanol and acetic acid. This reaction can be catalyzed by esterases—enzymes that facilitate the breakdown of esters—leading to interactions with biological molecules. The compound is believed to interact with olfactory receptors, contributing to its fragrance properties and potential therapeutic effects in drug delivery systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticonvulsant Properties : A derivative of this compound has been studied for its anticonvulsant effects in animal models, demonstrating efficacy against chemically induced seizures .

- Enzyme Interactions : The compound has been investigated for its interactions with enzymes, suggesting potential roles in metabolic pathways.

Applications in Research and Industry

The compound's applications span several domains:

- Chemical Research : Used as a model compound for studies on esterification and hydrolysis reactions.

- Biological Research : Investigated for its potential therapeutic properties and interactions with biological molecules.

- Fragrance Industry : Widely utilized in the production of fragrances due to its pleasant aroma.

- Drug Development : Explored as a precursor in drug delivery systems owing to its ester linkage which can be hydrolyzed in vivo.

Case Study 1: Anticonvulsant Activity

A study synthesized a derivative of this compound linked with phenibut. This compound was tested for anticonvulsant activity using models of pentylenetetrazole (PTZ)-induced seizures and maximal electroshock stimulation (MES). Results indicated significant seizure suppression, suggesting potential for therapeutic applications in epilepsy management .

Case Study 2: Enzyme Interaction Studies

Research has shown that the hydrolysis of this compound can influence various metabolic pathways by interacting with specific enzymes. These studies highlight the importance of understanding how such compounds can modulate biological processes at the molecular level.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.31 g/mol |

| Boiling Point | 104–105 °C |

| Density | 0.925 g/mL at 25°C |

| Primary Biological Activities | Anticonvulsant, enzyme interactions |

Q & A

Basic Research Questions

Q. How can the identity and purity of 2-Methyl-5-(propan-2-yl)cyclohexyl acetate be confirmed in synthetic chemistry?

- Methodology : Utilize a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and verify molecular structure via H and C NMR peak analysis. Compare with literature data for (1R,2R,5R)-rel configurations .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm purity (>95%) and detect volatile impurities using retention indices and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify ester carbonyl stretching vibrations (~1740 cm) and cyclohexyl backbone vibrations .

Q. What are the optimal conditions for synthesizing this compound via esterification?

- Methodology :

- Catalyst Selection : Use sulfuric acid (HSO) or p-toluenesulfonic acid (PTSA) as acid catalysts for esterification of 2-Methyl-5-(propan-2-yl)cyclohexanol with acetic acid .

- Reaction Parameters : Maintain temperatures between 110–120°C with azeotropic removal of water (Dean-Stark trap) to shift equilibrium toward ester formation.

- Workup : Purify via fractional distillation (boiling point ~201°C) and validate purity using GC .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound be resolved using crystallographic methods?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethyl acetate/hexane. Refine structures using SHELXL (for small molecules) or SHELXTL (Bruker AXS) for high-resolution data .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder and validate stereochemistry (e.g., (1R,2R,5R)-rel configuration) .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify directional interactions influencing crystal packing .

Q. What analytical strategies detect trace impurities in this compound during pharmacological studies?

- Methodology :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use reverse-phase C18 columns with acetonitrile/water gradients to separate non-volatile impurities (e.g., diastereomers or hydrolysis byproducts) .

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomeric impurities .

Q. How do computational models predict hydrogen-bonding patterns in this compound crystal lattices?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to predict hydrogen-bond donor/acceptor sites .

- Molecular Dynamics (MD) Simulations : Simulate crystal packing using force fields (e.g., AMBER) to assess stability of observed polymorphs .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratories?

- Methodology :

- Ventilation : Use fume hoods for synthesis and purification to mitigate inhalation risks (flash point: ~49°C) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374) and safety goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.